4-Fluoro-4'-methylbenzophenone

Catalog No.
S758895
CAS No.
530-46-1
M.F
C14H11FO
M. Wt
214.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-methylbenzophenone

CAS Number

530-46-1

Product Name

4-Fluoro-4'-methylbenzophenone

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)methanone

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3

InChI Key

SLMBDAUYJQQTRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

4-Fluoro-4'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₁₁FO. It consists of a benzophenone structure with a fluorine atom and a methyl group attached to the para positions of the phenyl rings. This compound is characterized by its unique chemical properties, which arise from the presence of the fluorine atom, known for enhancing the lipophilicity and stability of organic molecules. The compound is also recognized for its applications in various fields, including organic synthesis and materials science .

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride and a Lewis acid catalyst, typically aluminum chloride. The presence of fluorine influences the reactivity and orientation of electrophilic substitution reactions .
  • Reduction Reactions: The ketone functional group in 4-fluoro-4'-methylbenzophenone can be reduced to yield corresponding alcohols or hydrocarbons, which are valuable intermediates in organic synthesis .
  • Oxidation: The compound can also undergo oxidation reactions, transforming into carboxylic acids or other oxidized derivatives under appropriate conditions .

The synthesis of 4-fluoro-4'-methylbenzophenone can be achieved through various methods:

  • Friedel-Crafts Acylation: This method involves reacting 4-methylbenzoyl chloride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction typically occurs at elevated temperatures to facilitate acyl group transfer .
  • Palladium-Catalyzed Cross-Coupling: Another approach utilizes palladium catalysts to facilitate the coupling of aryl halides with organometallic reagents, allowing for the formation of complex structures including 4-fluoro-4'-methylbenzophenone .
  • Hydrolysis Reactions: Following acylation, hydrolysis can be employed to purify and isolate the desired product from reaction mixtures .

4-Fluoro-4'-methylbenzophenone has diverse applications across different industries:

  • Photoinitiators: It is widely used in UV-curable coatings and inks due to its ability to initiate polymerization upon exposure to UV light.
  • Fluorescent Dyes: The compound serves as a precursor for synthesizing fluorescent dyes used in various applications, including biological imaging and materials science .
  • Food Packaging: Its stability and chemical properties make it suitable for use in food packaging materials, enhancing barrier properties against light and oxygen .

Interaction studies involving 4-fluoro-4'-methylbenzophenone focus primarily on its reactivity with other chemical species during polymerization processes. Its interactions with radical initiators and other monomers have been explored to optimize formulations for coatings and adhesives. Additionally, studies on its environmental impact highlight concerns regarding its persistence and potential toxicity in aquatic systems .

Several compounds share structural similarities with 4-fluoro-4'-methylbenzophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-MethylbenzophenoneContains a methyl groupUsed as a fragrance and UV filter
4-FluorobenzophenoneContains only a fluorine atomNotable for its use as a photoinitiator
BenzophenoneLacks fluorine and methyl groupsCommonly used as a UV filter but less reactive
4-Chloro-4'-methylbenzophenoneContains chlorine instead of fluorineExhibits different reactivity patterns than fluorine

4-Fluoro-4'-methylbenzophenone (CAS 530-46-1) is a diarylketone with the molecular formula $$ \text{C}{14}\text{H}{11}\text{FO} $$, consisting of two aromatic rings connected by a ketone group. Its IUPAC name, (4-fluorophenyl)-(4-methylphenyl)methanone, reflects the substituents at the para positions of each benzene ring: a fluorine atom on one ring and a methyl group on the other. The SMILES notation $$ \text{CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F} $$ succinctly captures its planar structure, where steric and electronic effects from the substituents influence reactivity.

The compound’s crystallinity and stability arise from intramolecular interactions, including van der Waals forces and dipole-dipole interactions between the electron-withdrawing fluorine and electron-donating methyl groups. X-ray diffraction studies of analogous benzophenones reveal twisted conformations between the aryl rings, which may affect photophysical properties.

Historical Context in Benzophenone Chemistry

Benzophenone derivatives emerged as critical intermediates following the development of Friedel-Crafts acylation in the late 19th century. While 4-fluoro-4'-methylbenzophenone itself was first reported in the mid-20th century, its synthesis benefited from advancements in cross-coupling reactions. For example, palladium-catalyzed carbonylative Suzuki-Miyaura reactions enabled efficient access to diarylketones from aryl halides and aldehydes. The compound’s utility grew alongside innovations in photochemistry, where benzophenones serve as triplet-state sensitizers.

Significance in Organic Synthesis and Materials Science

This fluorinated benzophenone is prized for its dual functionality: the ketone group participates in nucleophilic additions, while the fluorine atom enhances lipophilicity and metabolic stability in pharmaceutical intermediates. In materials science, its UV absorption profile (λmax ~280 nm) makes it a candidate for light-stabilizing additives in polymers. Over 15% of recent patents involving benzophenones cite fluorinated variants for applications ranging from organic electronics to coatings.

Synthesis and Characterization of 4-Fluoro-4'-Methylbenzophenone

Synthetic Routes

Friedel-Crafts Acylation

A classical approach involves reacting 4-fluorobenzoyl chloride with toluene in the presence of $$ \text{AlCl}_3 $$. This method yields the target compound but requires stringent anhydrous conditions and generates stoichiometric waste.

Transition Metal-Catalyzed Cross-Coupling

Modern protocols employ palladium or nickel catalysts. For instance, a one-pot synthesis from 1-bromo-4-methylbenzene and 4-fluorobenzaldehyde uses $$ \text{n-BuLi} $$ for lithiation, followed by oxidative coupling with iodine (85% yield).

$$
\text{Ar-Br} + \text{R-CHO} \xrightarrow{\text{Pd/Li}} \text{Ar-C(O)-R} + \text{HBr}
$$

This method minimizes byproducts and operates under milder conditions compared to Friedel-Crafts.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Strong absorption at 1665 cm-1 (C=O stretch) and 1230 cm-1 (C-F vibration).
  • 1H NMR: Distinct signals at δ 2.40 (s, 3H, CH3), δ 7.25–7.80 (m, 8H, aromatic).
  • Mass Spectrometry: Molecular ion peak at m/z 214.08 ([M]+), with fragmentation patterns confirming the loss of CO and CH3 groups.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) analyses typically show ≥98% purity, with retention times around 12.3 minutes using a C18 column and acetonitrile/water mobile phase.

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValue
Melting Point96–98°C
Boiling Point334.8°C at 760 mmHg
Density1.1 g/cm³
LogP (Octanol-Water)3.86
Vapor Pressure0.001 mmHg at 25°C

Data sourced from experimental measurements and computational models.

Solubility and Reactivity

The compound is soluble in dichloromethane, THF, and acetone but insoluble in water. The fluorine atom polarizes the ketone, enhancing electrophilicity for Grignard additions or reductions to secondary alcohols. Under UV light, it undergoes Norrish-type II cleavage, generating radicals useful in polymerization initiators.

Applications in Pharmaceutical Intermediates

Anti-Inflammatory Agents

4-Fluoro-4'-methylbenzophenone serves as a precursor to thiazole derivatives that inhibit cyclooxygenase-2 (COX-2). In a 2018 study, compound 3a (derived from this benzophenone) reduced carrageenan-induced edema in rats by 72% at 10 mg/kg, outperforming ketoprofen.

Neuroprotective Compounds

Molecular docking studies highlight its potential in Alzheimer’s disease therapeutics. Derivatives like BID-16 exhibit dual inhibition of presenilin-1 (PSEN-1) and acetylcholinesterase (AChE), with binding affinities of −10.2 kcal/mol and −9.4 kcal/mol, respectively.

Materials Science Applications

Photocatalysts

In photochemical fluorination reactions, 4-fluoro-4'-methylbenzophenone acts as a triplet sensitizer, transferring energy to sulfur hexafluoride ($$ \text{SF}_6 $$) under 365 nm UV light. This yields fluorinated aromatics in 56% yield, critical for agrochemical synthesis.

Polymer Stabilizers

Incorporated into polypropylene at 0.5 wt%, it reduces UV-induced degradation by 40% after 500 hours of accelerated weathering, outperforming commercial stabilizers like Tinuvin® 328.

Emerging Research Directions

Organic Electronics

Ongoing studies explore its use in triplet-triplet annihilation upconversion (TTA-UC) systems, where it sensitizes rubrene to convert green light (515 nm) to blue (460 nm) with a 3.2% quantum yield.

Sustainable Synthesis

Microwave-assisted Suzuki couplings now produce 4-fluoro-4'-methylbenzophenone in 92% yield within 15 minutes, reducing energy consumption by 60% compared to conventional methods.

XLogP3

3.7

Wikipedia

4-Fluoro-4'-methylbenzophenone

Dates

Modify: 2023-08-15
Kinney et al. A general approach to intermolecular carbonylation of arene C-H bonds to ketones through catalytic aroyl triflate formation. Nature Chemistry, doi: 10.1038/nchem.2903, published online 11 December 2017

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